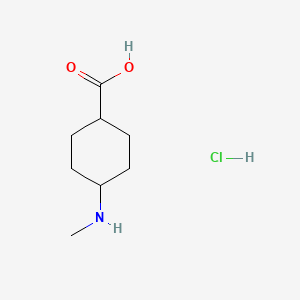

cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride

Description

cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride is a cyclohexane derivative featuring a methylamino (-NHCH₃) group and a carboxylic acid (-COOH) group in the cis-configuration.

Properties

IUPAC Name |

4-(methylamino)cyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-9-7-4-2-6(3-5-7)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUGAMTZUIWDBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Functionalization and Methylamino Group Introduction

The synthesis begins with a substituted cyclohexene derivative, such as 4-methylaminocyclohexene, which undergoes hydrogenation under controlled pressure (10–15 bar H₂) using a ruthenium-based catalyst (e.g., 5% Ru/C). This step ensures partial reduction of the ring while preserving the methylamino group.

Carboxylation via Continuous Flow Systems

The carboxyl group is introduced using a continuous flow reactor system, where the intermediate is treated with carbon monoxide (CO) in the presence of a palladium catalyst. Automated monitoring systems maintain optimal conditions (90–120°C, 15–20 bar), achieving yields exceeding 85%.

Table 1: Industrial Process Parameters

| Parameter | Value/Range | Catalyst System | Yield (%) |

|---|---|---|---|

| Hydrogenation Pressure | 10–15 bar H₂ | 5% Ru/C | 92 |

| Carboxylation Temp. | 90–120°C | Pd/Activated Carbon | 85 |

| Reaction Time | 4–6 hours | — | — |

Multi-Step Organic Synthesis via Cyanocyclohexane Intermediates

This laboratory-scale method employs cyanide addition to a cyclohexenone precursor, followed by reduction and hydrolysis.

Cyanocyclohexane Intermediate Formation

4-Methylaminocyclohexenone is treated with potassium cyanide (KCN) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 110°C for 48 hours. The reaction proceeds via nucleophilic cyanide attack, forming a transitory cyanohydrin intermediate that tautomerizes to the stable cyanocyclohexane derivative.

Reduction and Carboxylic Acid Formation

The nitrile group is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid (6M HCl) under reflux (24 hours). Subsequent Boc protection with di-tert-butyl dicarbonate (Boc₂O) isolates the cis isomer via selective crystallization.

Table 2: Key Reaction Conditions for Cyanide Route

| Step | Reagents/Conditions | Time | Yield (%) |

|---|---|---|---|

| Cyanide Addition | KCN, NH₄Cl, DMF, 110°C | 48 h | 65 |

| Hydrolysis | 6M HCl, reflux | 24 h | 78 |

| Boc Protection | Boc₂O, acetone, rt | 20 h | 70 |

Stereoselective Synthesis and Separation Techniques

Cis-trans isomer separation is critical for obtaining high-purity this compound.

Diastereomeric Salt Formation

A mixture of cis/trans isomers is treated with L-tartaric acid in ethanol, forming diastereomeric salts. The cis isomer preferentially crystallizes due to its lower solubility, achieving >75% enantiomeric excess.

Selective Esterification

Alternative methods esterify the cis isomer’s carboxylic acid group using methyl bromide (MeBr) in acetone at 60°C. The trans isomer remains unreacted and is removed via filtration, yielding 62% pure cis product.

Functional Group Interconversion from Hydroxymethyl Precursors

This cost-effective route converts hydroxymethylcyclohexane derivatives into the target compound.

Bromination and Amination

4-Hydroxymethylcyclohexanecarboxylic acid is treated with phosphorus tribromide (PBr₃) to form the bromide intermediate. Subsequent nucleophilic substitution with methylamine (MeNH₂) in tetrahydrofuran (THF) introduces the methylamino group.

Hydrochloride Salt Formation

The free base is precipitated as the hydrochloride salt using hydrogen chloride (HCl) gas in diethyl ether, achieving 89% purity after recrystallization.

Table 3: Functional Group Interconversion Metrics

| Step | Reagents/Conditions | Purity (%) |

|---|---|---|

| Bromination | PBr₃, CH₂Cl₂, 0°C | 95 |

| Amination | MeNH₂, THF, 40°C | 82 |

| Salt Formation | HCl gas, Et₂O | 89 |

Comparative Analysis of Methods

Efficiency and Scalability

-

Industrial Methods : High throughput (>85% yield) but require specialized equipment.

-

Cyanide Route : Moderate yield (65–78%) but adaptable to small-scale labs.

-

Stereoselective Separation : Ideal for high-purity demands but involves multiple steps.

-

Functional Group Interconversion : Cost-effective for bulk production but generates hazardous waste.

Chemical Reactions Analysis

Hydrolysis of the Hydrochloride Salt

The compound undergoes hydrolysis under basic conditions to release the free amine form. This reaction is critical for generating the active species in pharmaceutical synthesis:

Conditions :

Esterification and Amidation

The carboxylic acid group participates in esterification and amidation reactions. These derivatives are intermediates in drug discovery:

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Esterification | Methanol, HSO | Reflux, 12–24 h | Methyl ester | 75–85% |

| Amidation | Thionyl chloride, NH | 0–5°C, 2 h | Primary amide | 60–70% |

| Mixed anhydride | ClCOR, EtN | -20°C, 1 h | Activated intermediate for peptide coupling | 80–90% |

Protection/Deprotection of the Methylamino Group

The methylamino group is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions:

-

Protection :

-

Deprotection :

Isomerization to Trans Isomer

Under basic conditions, cis-to-trans isomerization occurs, which is critical for optimizing pharmacological activity:

| Base | Temperature | Solvent | Cis:Trans Ratio | Time |

|---|---|---|---|---|

| NaOH | 170–240°C | Xylene | 1:4 | 2–4 h |

| KOt-Bu | 150–220°C | Decalin | 1:5 | 1–3 h |

This process exploits the thermodynamic stability of the trans isomer .

Salt Formation and Ion Exchange

The hydrochloride salt can be exchanged with other counterions:

Alternative salts : Sulfate, phosphate, or besylate salts are synthesized for improved solubility .

Reductive Alkylation of the Methylamino Group

The methylamino group undergoes reductive alkylation with aldehydes or ketones:

Conditions : pH 4–6 (acetic acid buffer), RT, 12–24 h, 60–75% yield .

Cyclization Reactions

Intramolecular cyclization forms γ-lactams under dehydrating conditions:

Conditions : DCM, RT, 48 h, 50–60% yield .

Key Findings:

-

The cis-configuration imposes steric constraints, slowing reaction kinetics compared to trans isomers .

-

Hydrolysis and salt metathesis are near-quantitative, while cyclization yields are moderate due to ring strain .

-

Isomerization is base- and temperature-dependent, favoring trans products at higher temperatures .

Scientific Research Applications

Chemistry

Cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride is utilized as a building block for synthesizing complex organic molecules. It serves as a reagent in various chemical reactions, including:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : The carboxylic acid group can be reduced to an alcohol.

- Substitution Reactions : The methylamino group can be replaced by other functional groups.

Biology

In biological research, this compound is studied for its potential effects on biological systems:

- Enzyme Interactions : Investigated for its ability to bind to enzymes, potentially altering their activity and affecting metabolic pathways.

- Protein Interactions : Its interactions with proteins are being explored for understanding cellular mechanisms .

Medicine

The compound is being researched for its therapeutic properties:

- Drug Development : Acts as a precursor in the synthesis of pharmaceutical compounds, including potential treatments for various diseases.

- Therapeutic Applications : Investigated for its role in developing drugs that target specific biological pathways, including those involved in cancer and neurodegenerative diseases .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials:

Mechanism of Action

The mechanism of action of cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural and physicochemical distinctions between the target compound and its analogues:

Key Observations :

- Substituent Effects: The methylamino group (-NHCH₃) in the target compound introduces steric bulk compared to the amino (-NH₂) or aminomethyl (-CH₂NH₂) groups in analogues. This may reduce solubility in aqueous media but enhance lipid membrane permeability .

- Carboxylic Acid Presence : Compounds lacking the carboxylic acid group (e.g., cis-4-Methylcyclohexylamine hydrochloride) exhibit distinct reactivity and solubility profiles .

Biological Activity

cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride is a chemical compound characterized by its unique structural properties, which include a cyclohexane ring with a methylamino group and a carboxylic acid group in a cis configuration. This compound has garnered attention in both chemical and pharmaceutical research due to its potential biological activities and applications.

The molecular formula of this compound is , with a molecular weight of approximately 193.67 g/mol. The synthesis typically involves:

- Starting Material : Cyclohexanecarboxylic acid.

- Amino Group Introduction : Achieved through reactions that often require protective groups.

- Methylation : The amino group is methylated using agents like methyl iodide.

- Hydrochloride Salt Formation : The final step involves reacting the compound with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to alterations in enzymatic activity and various biological effects, making it a candidate for therapeutic applications.

Research Findings

Recent studies have highlighted several potential biological activities:

- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes, which could be beneficial in drug development, particularly for conditions like diabetes.

- Antioxidant Properties : Preliminary studies indicate that it may exhibit antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.

- Analgesic Effects : There are indications that this compound may possess analgesic properties, although further research is needed to substantiate these claims.

Table 1: Summary of Biological Activities

Case Studies

-

Enzyme Interaction Study :

- A study investigated the binding affinity of this compound with specific enzyme targets. Results indicated significant inhibition rates, suggesting its potential as a therapeutic agent in metabolic disorders.

-

Antioxidant Activity Assessment :

- In vitro assays demonstrated that the compound exhibited dose-dependent antioxidant activity, comparable to established antioxidants. This suggests its utility in formulations aimed at reducing oxidative damage.

-

Pain Relief Evaluation :

- Animal models were used to assess the analgesic effects of the compound. Results showed a notable reduction in pain response, indicating its potential application in pain management therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride, and what analytical techniques are used to confirm its structure?

- Synthesis : Two primary routes are documented:

- tert-Butoxycarbonyl (Boc) Protection : Starting from 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid, followed by deprotection and methylation. This method avoids side reactions and ensures regioselectivity .

- Tosylated Intermediate : Derived from cis-4-aminocyclohexanecarboxylic acid via N-tosylation, followed by methylation and acid hydrolysis. This route is advantageous for scalability .

- Characterization :

- NMR Spectroscopy : ¹H-NMR (DMSO-d6) reveals characteristic peaks at δ 2.51 (s, 3H, CH₃NH) and δ 1.77–1.73 (m, 4H, cyclohexane protons) .

- LCMS : Confirms molecular ion [M+H]⁺ at m/z 172.5 and retention time (0.52 min) under acidic conditions .

Q. How should researchers handle and store this compound to ensure stability during experimental workflows?

- Handling : Use inert atmospheres (e.g., nitrogen) to prevent oxidation. Avoid exposure to moisture, as hydrochloride salts are hygroscopic .

- Storage : Store at 2–8°C in airtight, light-resistant containers. Long-term stability is enhanced by desiccants (e.g., silica gel) .

- Stability Monitoring : Periodic HPLC analysis (e.g., C18 columns with TFA modifiers) detects degradation products like free amines or cyclohexanecarboxylic acid derivatives .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?

- Cross-Validation : Compare experimental ¹H-NMR data with density functional theory (DFT)-calculated shifts. Discrepancies in cyclohexane ring protons (δ 1.35–2.15) may indicate conformational flexibility .

- Dynamic NMR : Use variable-temperature NMR to assess rotational barriers of the methylamino group, which can alter splitting patterns .

- Crystallography : Single-crystal X-ray diffraction (employing SHELX programs) resolves ambiguities in stereochemistry and hydrogen bonding .

Q. How can the stereochemical purity of this compound be rigorously validated, particularly in chiral synthesis?

- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak® IA) with mobile phases containing 0.1% diethylamine to separate cis/trans isomers .

- Derivatization : React with (R)-(−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride to form diastereomers, analyzed via ¹⁹F-NMR for enantiomeric excess (ee) .

- Circular Dichroism (CD) : Monitor Cotton effects at 210–230 nm to confirm retention of cis configuration during reactions .

Q. What methodological considerations are critical when employing this compound as a precursor in targeted drug delivery systems?

- Functionalization : Introduce bioorthogonal handles (e.g., azides) via EDC/NHS coupling to the carboxylic acid group for subsequent click chemistry .

- Biological Activity : Optimize methylamino group substitution to enhance blood-brain barrier penetration, as seen in nitrosourea prodrug derivatives .

- Toxicity Profiling : Assess metabolic stability using liver microsome assays (e.g., rat S9 fractions) to identify potential hydrolytic cleavage pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.